molecular formula C5H13FNO+ B1215930 Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- CAS No. 791056-61-6

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-

Cat. No. B1215930
M. Wt: 122.16 g/mol
InChI Key: PBVFROWIWWGIFK-UHFFFAOYSA-N
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Description

“Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” appears to be a complex organic compound. However, there is limited information available about this specific compound. It seems to be related to two classes of compounds: ethanimine1 and fluoroethyl2. Ethanimine is an organonitrogen compound classified as an imine, formed by reacting acetaldehyde and ammonia1. Fluoroethyl is an organofluorine functional group in chemistry2.



Synthesis Analysis

The synthesis of fluorinated compounds has attracted significant attention from biologists and chemists due to their wide applications in molecular imaging, pharmaceuticals, and materials3. A simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor4. However, the specific synthesis process for “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of a compound identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance5. However, the specific molecular structure of “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” is not provided in the available resources.



Chemical Reactions Analysis

Fluorinated compounds can be synthesized through different types of reactions mediated by enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system3. However, the specific chemical reactions involving “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and are crucial for understanding its behavior in the environment and during chemical reactions6. However, the specific physical and chemical properties of “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” are not provided in the available resources.


Scientific Research Applications

Surfactant and Rheological Properties

  • Thickening and Rheological Properties : Ethanaminium derivatives have been studied for their thickening and rheological properties. In one study, researchers synthesized a self-thickening agent containing ethanaminium derivatives and investigated its performance in thickening and temperature resistance. The study found that these derivatives can significantly enhance the thickening ability and temperature resistance of the acid solution, which is valuable in applications like oil extraction (Tian, Quan, Huang, & Duan, 2020).

Hydrophobic Associating Water-Soluble Polymer

  • Hydrophobic Associating Polymers : Ethanaminium derivatives are used in synthesizing hydrophobically associating polymers. These polymers demonstrate good thickening ability and are resistant to high temperatures and shear forces, making them potential candidates for use in carbonate formation acidizing in the petroleum industry (Tian, Quan, & Huang, 2020).

Hydrogen Bond Weakening in Organic Solvents

  • Bond Weakening in Organic Solvents : The coordination of ethanaminium derivatives with Fe(ii) metal centers leads to a noticeable weakening of O-H and (CO)N-H bonds. This feature is useful in the study of hydrogen-atom donor reagents and provides insights into the influence of metal coordination on bond weakening in organic solvents (Resa et al., 2019).

Radiolabeling for Biomedical Research

  • Radiolabeling in Biomedical Research : Ethanaminium derivatives have been used in radiolabeling studies. One study focused on the reaction of [18F]fluoromethyl tosylate with protected tryptophan, highlighting the potential for these compounds in biomedical imaging and diagnostics (Venkatachalam et al., 2019).

Hydrophilic Ionic Liquids

  • Hydrophilic Ionic Liquids : Ethanaminium-based ionic liquids have been explored for their hydrophilicity, combining characteristics like bioavailability, flexibility, and thermal stability. This unique combination makes them suitable for water-based systems in sustainable and green chemistry (Freitas, Shimizu, & Lopes, 2020).

Hydrogel Biomaterials

  • Hydrogel Biomaterials : Poly(N-(carboxymethyl)-N,N-dimethyl-2-(methacryloyloxy) ethanaminium) (PCDME), a polyzwitterion, has been used to create hydrogels with varied mechanical properties. These hydrogels show potential for use in soft and hydrated biomaterials, matching the mechanical properties of natural tissues without changing chemistry (Yin et al., 2020).

PET Probe Construction

  • PET Probe Construction : Ethanaminium derivatives have been utilized in the development of PET probes, important in biomedical research for tracking cellular processes and understanding disease mechanisms (Zhang et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, “N-(Fluoromethyl)-2-hydroxy-N,N-dimethylethanaminium chloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation7. However, the specific safety and hazards associated with “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” are not provided in the available resources.


properties

IUPAC Name

fluoromethyl-(2-hydroxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVFROWIWWGIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13FNO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328055
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-

CAS RN

791056-61-6
Record name Fluorocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791056616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6029HGL0QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ME Rodnick, AF Brooks, BG Hockley… - … for Positron Emission …, 2015 - Wiley Online Library
Prostate cancer therapy ranges from curative therapy for localized prostate cancer to life‐prolonging treatment and palliation for in the case of disseminated prostate cancer. Intracellular …
Number of citations: 5 onlinelibrary.wiley.com
DW Scott - Wiley Online Library
For more than a decade,[18F] fluoroethoxy benzovesamicol ([18F] FEOBV) has been considered a promising diagnostic PET radiopharmaceutical for imaging and quantification of the …
Number of citations: 2 onlinelibrary.wiley.com

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